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Compound of Interest

Compound Name: Strontium salicylate

Cat. No.: B1505787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
approaches to studying strontium salicylate. It is designed to serve as a foundational
resource for researchers engaged in the computational and experimental analysis of this
compound, with a particular focus on its potential applications in drug development. This
document outlines established theoretical frameworks, detailed experimental protocols, and
data presentation for a thorough investigation of strontium salicylate's molecular and material
properties.

Physicochemical and Structural Properties of
Strontium Salicylate

Strontium salicylate, with the chemical formula C14H1006Sr, is the strontium salt of salicylic
acid. Experimental studies have characterized its hydrated form, strontium salicylate
dihydrate (Sr(C7Hs03)2:2H20). The known physicochemical and crystallographic data are
summarized in the table below.
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Property Value Reference
Molecular Formula C14H1006Sr [PubChem][1]
Molecular Weight 361.8 g/mol [PubChem][1]
CAS Number 526-26-1 [PubChem][1]
IUPAC Name strontium;2-carboxyphenolate [PubChem][1]
Crystal System Monoclinic [ResearchGate][2]

a=13.772(5) Ab = 4.994(5) Ac
Crystal Cell Parameters =9.563(0) Ap = 101.32(9)°V = [ResearchGate][2]
645 As

Theoretical Studies: A Proposed Computational
Protocol

While comprehensive theoretical studies specifically on strontium salicylate are not
extensively published, established computational methods for similar metal-organic compounds
provide a robust framework for its investigation. Density Functional Theory (DFT) is a powerful
tool for predicting the molecular and electronic properties of such systems.

A recommended approach for theoretical calculations on strontium salicylate involves using a
hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has
demonstrated reliability for a wide range of organic and metal-containing molecules. For the
basis set, a combination of Pople-style basis sets for the organic framework and a suitable
basis set for the strontium atom is advisable. A common choice is the 6-311++G(d,p) basis set
for C, H, and O atoms, which provides a good balance of accuracy and computational cost. For
the strontium atom, a basis set that includes effective core potentials (ECPs), such as the
LANL2DZ, can be employed to account for relativistic effects. All calculations can be performed
using quantum chemistry software packages like Gaussian or ORCA.

The initial step in the computational study is the geometry optimization of the strontium
salicylate molecule. This process involves starting with an initial guess for the molecular
structure and iteratively solving the electronic Schrodinger equation to find the minimum energy
conformation. The resulting optimized geometry provides theoretical values for bond lengths,
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bond angles, and dihedral angles, which can be compared with experimental data obtained
from X-ray crystallography.

Following geometry optimization, a vibrational frequency analysis should be performed. This
calculation predicts the infrared (IR) and Raman active vibrational modes of the molecule. The
calculated frequencies can be compared with experimental FTIR and Raman spectra to
validate the accuracy of the computational model. A scaling factor is often applied to the
calculated frequencies to better match the experimental values.

Table of Expected Vibrational Frequencies for Salicylate Moiety

Vibrational Mode Typical Experimental Wavenumber (cm~?)
O-H stretch (intramolecular H-bond) 3200-2500
C-H stretch (aromatic) 3100-3000
C=0 stretch (carboxylate) 1680-1650
C=C stretch (aromatic ring) 1600-1450
C-O stretch (phenolic) 1300-1200
O-H bend (in-plane) 1440-1395

The electronic properties of strontium salicylate can be investigated by analyzing its Frontier
Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and
LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and
electronic transition properties. The distribution of these orbitals can provide insights into the
nature of the coordination bonds between the strontium ion and the salicylate ligands.

Experimental Protocols

The following experimental protocols are based on methodologies reported in the literature for
the synthesis and characterization of strontium salicylate.

This protocol is adapted from a soft chemistry method for the synthesis of strontium salicylate
from strontium carbonate.
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o Preparation of Salicylic Acid Solution: Dissolve a stoichiometric amount of salicylic acid in
deionized water with gentle heating and stirring until a clear solution is obtained.

e Reaction with Strontium Carbonate: Slowly add a stoichiometric amount of strontium
carbonate powder to the salicylic acid solution while maintaining constant stirring. The
reaction will produce carbon dioxide gas.

o Precipitation and Filtration: Continue stirring the mixture until the effervescence ceases.
Allow the solution to cool to room temperature to induce the precipitation of strontium
salicylate dihydrate.

e Washing and Drying: Collect the precipitate by vacuum filtration and wash it with deionized
water and then with ethanol to remove any unreacted starting materials. Dry the final product
in a desiccator over a suitable drying agent.

e Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the
synthesized compound using the KBr pellet method. The spectrum should be recorded in the
range of 4000-400 cm~! to identify the characteristic functional groups.

» X-ray Diffraction (XRD): Perform powder XRD analysis to confirm the crystalline phase and
determine the crystal structure of the synthesized strontium salicylate. The diffraction
pattern can be compared with known data.

o Thermal Analysis (TGA/DTA): Conduct thermogravimetric analysis (TGA) and differential
thermal analysis (DTA) to study the thermal stability and decomposition pathway of the
compound. This is typically done by heating the sample in a controlled atmosphere (e.g., air
or nitrogen) at a constant heating rate.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of
the theoretical and experimental study of strontium salicylate.
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Caption: Proposed coordination of Strontium Salicylate.
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Caption: Workflow for theoretical studies on Strontium Salicylate.
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Caption: Experimental workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Theoretical and Experimental Elucidation of Strontium
Salicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1505787#theoretical-studies-on-strontium-salicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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